N,N,1-Trimethyl-1H-pyrrole-3-carboxamide
Description
Properties
CAS No. |
175544-09-9 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.197 |
IUPAC Name |
N,N,1-trimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-9(2)8(11)7-4-5-10(3)6-7/h4-6H,1-3H3 |
InChI Key |
AREIOYYIKFKGKQ-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)C(=O)N(C)C |
Synonyms |
1H-Pyrrole-3-carboxamide,N,N,1-trimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N,1-Trimethyl-1H-pyrrole-3-carboxamide with analogous compounds based on substituent effects, physicochemical properties, and synthetic methodologies.
Substituent Effects on Physical Properties
Example Compounds :
N-((Adamantan-1-yl)-1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxamide (4x)
- Melting Point : 163–165 °C
- Substituents : Adamantyl (bulky), 4-chlorophenyl, methyl
- Key NMR Data : δ = 165.2 ppm (carbonyl carbon), indicating strong electron-withdrawing effects from the carboxamide group .
1-(4-Chlorophenyl)-2-methyl-N-phenyl-1H-pyrrole-3-carboxamide (4y)
Comparison :
- This compound likely has a lower melting point than 4x and 4y due to reduced crystallinity from branched methyl groups.
- The absence of bulky substituents (e.g., adamantyl) in the trimethyl derivative may enhance solubility in non-polar solvents .
Example Compounds :
N-(3-Phenyl-2-propynoyl)-1-phenyl-1H-pyrrole-3-carboxamide (6) Yield: 23% (from compound 9) Synthesis: Requires deprotection of trimethylsilyl groups using tetrabutylammonium fluoride .
1-(2,5,8-Trimethylnaphthalen-2-yl)-N,N,N-trimethyl-1H-pyrazole-3-carboxamide (1a)
Comparison :
- The trimethyl derivative’s synthesis may face challenges analogous to 1a (low yield), but its lack of silyl-protecting groups (cf. 6 ) could streamline production .
- Methyl groups at the carboxamide nitrogen may reduce steric hindrance during reactions compared to bulkier substituents .
Electronic and Spectroscopic Characteristics
Example Compounds :
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
DM-10 (Pyrrole-3-carboxamide with dihydropyridin and methoxybenzyl groups)
Tabulated Comparison of Key Compounds
*Inferred data based on structural analogs.
Preparation Methods
Selection of Starting Materials
Continuous Flow Microreactor Optimization
Recent studies demonstrate that continuous flow systems enhance reaction efficiency by maintaining precise temperature control and reagent mixing. For example, Herath and Cosford (2010) achieved a 65% yield of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid using a single microreactor, compared to 40% in batch conditions. The HBr byproduct generated during pyrrole formation facilitates in situ hydrolysis of tert-butyl esters to carboxylic acids, eliminating intermediate isolation.
Table 1. Substrate Scope for Hantzsch-Based Pyrrole-3-carboxylic Acids
| Entry | α-Haloketone | Amine | Yield (%) |
|---|---|---|---|
| 1 | 2-Bromoacetophenone | Benzylamine | 65 |
| 2 | 2-Bromo-4-OMe-C6H4 | Allylamine | 60 |
| 3 | 2-Bromo-4-F-C6H4 | Cyclohexylamine | 62 |
Hydrolysis and Amidation Strategies
In Situ Hydrolysis of tert-Butyl Esters
The HBr generated during the Hantzsch reaction protonates the tert-butyl ester, enabling rapid hydrolysis to the carboxylic acid without additional reagents. This method avoids traditional acidic/basic conditions that may degrade sensitive pyrrole intermediates.
Carboxylic Acid Activation and Amide Coupling
The pyrrole-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by coupling with dimethylamine to introduce the N,N-dimethylcarboxamide group. Notably, batch reactions require extended stirring (12–24 hours), whereas flow systems achieve full conversion in 10 minutes at 75°C.
Table 2. Amidation Efficiency with Dimethylamine
| Entry | Activator System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | EDC/HOBt | 25 | 24 | 72 |
| 2 | EDC/HOBt | 75 (flow) | 0.17 | 85 |
Alternative Routes: Ester-to-Amide Direct Conversion
Patent literature discloses methods for converting methyl esters directly to amides without intermediate hydrolysis. For example, heating methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate with excess dimethylamine at 120°C for 16 hours yields the corresponding carboxamide, albeit with moderate efficiency (50–60%). Catalytic palladium systems, such as benzyl(chloro)bis(triphenylphosphine)palladium(II), further enhance reactivity in aryl-containing analogs.
Regiochemical Considerations and Byproduct Mitigation
The Hantzsch reaction’s regioselectivity ensures the carboxylic acid forms exclusively at position 3 due to electronic and steric effects from the β-ketoester. Competing pathways, such as 2-carboxylic acid formation, are suppressed by the electron-withdrawing nature of the ester group during cyclization. Side products, including dimerized pyrroles or over-hydrolyzed intermediates, are minimized through precise stoichiometry (0.5 equiv DIPEA) and rapid quenching in flow systems.
Scalability and Industrial Applicability
Scaling the continuous flow synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid to a 17-fold larger volume (850 mg in 2.5 hours) demonstrated consistent yields (63%), highlighting the method’s robustness. For this compound, analogous scalability is achievable by adjusting reagent concentrations and microreactor residence times.
Comparative Analysis of Synthetic Routes
Table 3. Route Comparison for this compound
| Method | Key Steps | Yield (%) | Time |
|---|---|---|---|
| Continuous Flow Hantzsch | In situ hydrolysis/amidation | 85 | 2.5 hours |
| Batch Hantzsch | Stepwise hydrolysis + coupling | 72 | 24 hours |
| Direct Ester Aminolysis | High-temperature amine treatment | 60 | 16 hours |
Q & A
Q. What are the common synthetic routes for N,N,1-Trimethyl-1H-pyrrole-3-carboxamide, and how are reaction conditions optimized?
Answer: Synthesis typically involves multi-step reactions starting with pyrrole derivatives. Key steps include alkylation at the pyrrole nitrogen and carboxamide functionalization. Optimization focuses on:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct minimization .
- pH adjustments : Maintaining a mildly basic pH (7.5–8.5) ensures efficient nucleophilic substitution during alkylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization is used to achieve >95% purity, confirmed by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Answer:
- ¹H/¹³C NMR :
- Look for pyrrole ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–3.0 ppm). Carboxamide NH signals are often absent due to N-methylation .
- Carbonyl carbons (C=O) appear at ~165–170 ppm .
- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
- IR spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) .
Advanced Research Questions
Q. How can researchers address discrepancies in yield and purity when scaling up the synthesis of this compound?
Answer:
- Reaction kinetics analysis : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to identify bottlenecks in intermediate formation .
- Byproduct profiling : Compare small-scale vs. large-scale HPLC traces to detect impurities (e.g., unreacted starting materials or dimerization products) .
- Solvent gradient optimization : Adjust mixing efficiency and solvent ratios during workup to improve crystallization .
- Statistical design (DoE) : Apply factorial experiments to optimize temperature, stoichiometry, and catalyst loading .
Q. What strategies are employed to study the compound's interactions with biological targets, such as enzymes or receptors?
Answer:
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities with targets like kinase enzymes. Focus on the carboxamide group’s hydrogen-bonding potential .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or oxidases). Include controls with unmodified pyrrole derivatives to assess the impact of N-methylation .
Q. How does stereochemistry influence the biological activity of this compound derivatives?
Answer:
- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB. Compare their IC₅₀ values in bioassays to identify active stereoisomers .
- X-ray crystallography : Resolve crystal structures of protein-ligand complexes to determine binding modes of R vs. S configurations .
- Dynamic NMR studies : Probe rotational barriers of methyl groups to assess conformational flexibility’s role in target engagement .
Methodological Considerations for Data Contradictions
Q. How should researchers resolve conflicting data regarding the compound’s stability under varying pH conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions at 40°C for 24 hours. Monitor degradation via UPLC-MS to identify labile groups (e.g., carboxamide hydrolysis) .
- Buffer compatibility screening : Test stability in common assay buffers (PBS, Tris-HCl) to ensure experimental reproducibility .
Q. What computational tools are recommended for predicting the metabolic pathways of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
